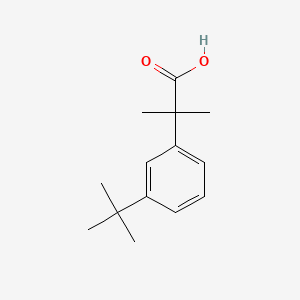

![molecular formula C14H13NO2 B595783 4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide CAS No. 1261943-49-0](/img/structure/B595783.png)

4'-Hydroxy-N-methyl-[1,1'-biphenyl]-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-step sequences. For instance, a two-step synthetic sequence was developed for the undergraduate organic chemistry laboratory using vanillin as the starting material . The sequence involved iodination using Oxone® and potassium iodide in refluxing water, followed by an aqueous Suzuki-Miyaura reaction with para-methylphenylboronic acid .

Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse. For instance, iodination of vanillin and subsequent Suzuki-Miyaura coupling is a two-step synthetic sequence . Other reactions include the interaction between sodium azide and residual intermediates left from the upstream step .

Wissenschaftliche Forschungsanwendungen

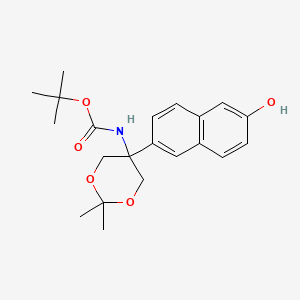

Synthetic Methodologies and Reactions

Biphenyl derivatives, such as “4’-Hydroxy-N-methyl-[1,1’-biphenyl]-3-carboxamide”, have been the focus of many recent developments in synthetic methodologies . These compounds undergo several metalated chemical reactions related to biphenyl scaffolds, including Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

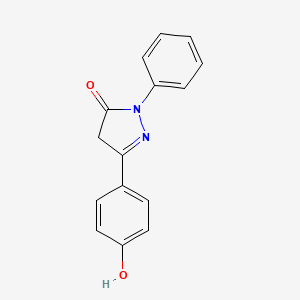

Biological and Medicinal Applications

Biphenyl structures, including “4’-Hydroxy-N-methyl-[1,1’-biphenyl]-3-carboxamide”, play a crucial role in active pharmaceutical ingredients (APIs) . They are used in the production of a wide range of drugs and have shown significant pharmacological activities .

Use in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used in the production of fluorescent layers in organic light-emitting diodes (OLEDs) . They serve as significant intermediates in organic chemistry .

Role in Liquid Crystals

Biphenyl derivatives are used as building blocks for basic liquid crystals . They are important structural moieties of a wide range of compounds .

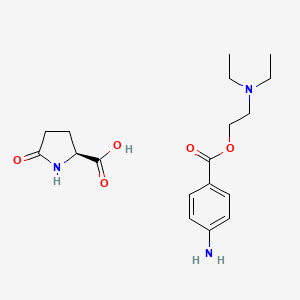

Anticoagulant and Antithrombotic Agents

Although not directly related to “4’-Hydroxy-N-methyl-[1,1’-biphenyl]-3-carboxamide”, it’s worth noting that 4-hydroxycoumarin and its derivatives are widely used as anticoagulant rodenticides and antithrombotic agents . This suggests potential for further research into the anticoagulant properties of other 4-hydroxy compounds.

Use in Psychedelic Science

4-HO-MiPT, a compound similar to “4’-Hydroxy-N-methyl-[1,1’-biphenyl]-3-carboxamide”, has been studied for its psychedelic properties . It’s more selective for the target receptor (5-HT 2A) and less potent at the off-target receptor 5-HT 2B . This suggests potential for further research into the psychedelic properties of other 4-hydroxy compounds.

Eigenschaften

IUPAC Name |

3-(4-hydroxyphenyl)-N-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-14(17)12-4-2-3-11(9-12)10-5-7-13(16)8-6-10/h2-9,16H,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBNFODZMCQSQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683537 |

Source

|

| Record name | 4'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(N-Methylaminocarbonyl)phenyl]phenol | |

CAS RN |

1261943-49-0 |

Source

|

| Record name | 4'-Hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1-Bicyclopropyl]-2-methanol,2-(1-methylethyl)-,[1S-[1alpha(1R*,2S*),2bta]]-(9CI)](/img/no-structure.png)

![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)

![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)

![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)

![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)